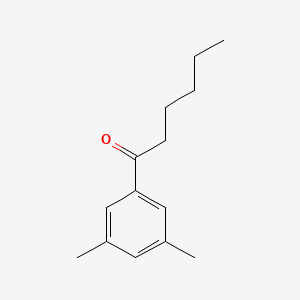

1-(3,5-Dimethylphenyl)hexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone characterized by a hexanone backbone substituted with a 3,5-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(3,5-Dimethylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It serves as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism by which 1-(3,5-Dimethylphenyl)hexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, activation of signaling cascades, or binding to receptor sites, leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(3,5-Dimethylphenyl)hexan-1-one can be compared with other similar compounds such as:

1-(3,5-Dimethylphenyl)pentan-1-one: Similar structure but with a shorter carbon chain.

1-(3,5-Dimethylphenyl)heptan-1-one: Similar structure but with a longer carbon chain.

1-(3,5-Dimethylphenyl)butan-1-one: Similar structure but with an even shorter carbon chain.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications that require precise molecular interactions.

Actividad Biológica

1-(3,5-Dimethylphenyl)hexan-1-one is an organic compound classified as a ketone, characterized by a hexan-1-one backbone with a 3,5-dimethylphenyl substituent. Its molecular formula is C15H22O, and it has a molecular weight of approximately 234.34 g/mol. The compound's structure enables various biological activities, primarily due to its ketone functional group and aromatic ring. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical reactivity of this compound can be attributed to its ketone functional group. Key reactions include nucleophilic addition and electrophilic substitution, which influence its interactions with biological molecules. The unique arrangement of methyl groups on the aromatic ring may impact its physical properties and biological interactions compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. A study involving structurally related compounds demonstrated their ability to modulate biofilm formation in Fusarium species, suggesting potential antimicrobial activity through similar mechanisms. This raises the possibility that this compound could influence microbial growth dynamics in clinical settings .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes:

- α-Amylase : Inhibitory activity against this enzyme is significant for managing diabetes.

- Acetylcholinesterase (AChE) : Inhibition of AChE suggests potential applications in treating neurodegenerative diseases.

- Butyrylcholinesterase (BuChE) : Similar to AChE inhibition, this activity may point towards therapeutic uses in cognitive disorders.

In vitro studies have shown that this compound demonstrates moderate inhibitory effects against these enzymes .

Toxicological Studies

Toxicity studies are crucial for assessing the safety profile of compounds like this compound. Research involving animal models has indicated that exposure to similar compounds can lead to liver tissue damage and alterations in biochemical parameters. However, specific studies on this compound's toxicity are still needed to establish a comprehensive safety profile .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it’s useful to compare it with structurally similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methylphenyl)hexan-1-one | C15H22O | Similar reactivity; different methyl position |

| 1-(2-Methylphenyl)hexan-1-one | C15H22O | Different substitution pattern; potential variance in activity |

| 4-Hydroxy-4-methylpentan-2-one | C9H18O2 | Contains hydroxyl group; differing functional properties |

The comparative analysis highlights how variations in substitution patterns can influence biological activity and reactivity .

Case Studies and Research Findings

Several studies have explored the biological effects of ketones similar to this compound. For instance:

- A study on synthesized compounds demonstrated moderate antibacterial activities against various strains, indicating that structural features significantly affect efficacy .

- Another investigation into hepatotoxicity revealed that inhaled exposure to similar compounds led to increased hepatic triglycerides and phospholipids in animal models .

These findings underscore the importance of structural characteristics in determining biological activity and safety.

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTVBBMLYMREOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.